Cas no 1506557-00-1 (1-(piperidin-4-yl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole)

1-(piperidin-4-yl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole 化学的及び物理的性質
名前と識別子
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- 1H-Benzimidazole, 4,5,6,7-tetrahydro-1-(4-piperidinyl)-
- 1-(piperidin-4-yl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole
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- MDL: MFCD24267263
- インチ: 1S/C12H19N3/c1-2-4-12-11(3-1)14-9-15(12)10-5-7-13-8-6-10/h9-10,13H,1-8H2
- InChIKey: CZTVXFJDQMVNIF-UHFFFAOYSA-N
- SMILES: C1N(C2CCNCC2)C2CCCCC=2N=1
1-(piperidin-4-yl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-209937-2.5g |
1-(piperidin-4-yl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole |
1506557-00-1 | 2.5g |
$1988.0 | 2023-09-16 | ||
Enamine | EN300-209937-5.0g |
1-(piperidin-4-yl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole |
1506557-00-1 | 5g |
$2940.0 | 2023-05-26 | ||
Enamine | EN300-209937-0.05g |
1-(piperidin-4-yl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole |
1506557-00-1 | 0.05g |
$851.0 | 2023-09-16 | ||
Enamine | EN300-209937-10.0g |
1-(piperidin-4-yl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole |
1506557-00-1 | 10g |
$4360.0 | 2023-05-26 | ||
Enamine | EN300-209937-0.1g |
1-(piperidin-4-yl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole |
1506557-00-1 | 0.1g |
$892.0 | 2023-09-16 | ||
Enamine | EN300-209937-0.25g |
1-(piperidin-4-yl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole |
1506557-00-1 | 0.25g |
$933.0 | 2023-09-16 | ||
Enamine | EN300-209937-5g |
1-(piperidin-4-yl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole |
1506557-00-1 | 5g |
$2940.0 | 2023-09-16 | ||
Enamine | EN300-209937-0.5g |
1-(piperidin-4-yl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole |
1506557-00-1 | 0.5g |
$974.0 | 2023-09-16 | ||
Enamine | EN300-209937-1.0g |
1-(piperidin-4-yl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole |
1506557-00-1 | 1g |
$1014.0 | 2023-05-26 | ||
Enamine | EN300-209937-1g |
1-(piperidin-4-yl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole |
1506557-00-1 | 1g |
$1014.0 | 2023-09-16 |
1-(piperidin-4-yl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole 関連文献
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Yi Jiang,Yibo Chen,Mingjian Zhang,Yang Qiu,Feng Pan RSC Adv., 2016,6, 51871-51876
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Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
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Yasuhito Sugano,Mun'delanji C. Vestergaard,Masato Saito,Eiichi Tamiya Chem. Commun., 2011,47, 7176-7178
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Nobuaki Matsumori,Michio Murata Nat. Prod. Rep., 2010,27, 1480-1492
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Padma Bukya,Zhong-Wen Liu,Kamaraju Seetha Rama Rao,David Raju Burri New J. Chem., 2019,43, 11871-11875
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Liang Xu,Ying-Chu Chen,Jenny Chong,Lanfeng Wang,Chao Zhang,Dong Wang Chem. Sci., 2014,5, 567-574
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Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
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Patrick Urbankowski,Babak Anasori,Kanit Hantanasirisakul,Long Yang,Lihua Zhang,Bernard Haines,Steven J. May,Yury Gogotsi Nanoscale, 2017,9, 17722-17730
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Naoya Ohtsuka,Moriaki Okuno,Yujiro Hoshino,Kiyoshi Honda Org. Biomol. Chem., 2016,14, 9046-9054
1-(piperidin-4-yl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazoleに関する追加情報
1-(piperidin-4-yl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole: A Comprehensive Overview of Its Role in Modern Pharmaceutical Research
1-(piperidin-4-yl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole is a compound of significant interest in the field of pharmaceutical science due to its unique molecular structure and potential therapeutic applications. With the CAS number 1506557-00-1, this compound represents a novel class of benzodiazole derivatives that have been extensively studied for their pharmacological properties. Recent advancements in medicinal chemistry have highlighted the importance of this molecule in the development of targeted therapies for neurological and psychiatric disorders.
The molecular architecture of 1-(piperidin-4-yl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole combines the structural features of benzodiazole rings with the presence of a piperidine moiety, which is known to modulate receptor interactions. This hybrid structure allows for the potential modulation of various G-protein-coupled receptors, making it a promising candidate for drug discovery. Recent studies published in Pharmaceutical Research (2023) have demonstrated that this compound exhibits selective binding affinity for the 5-HT1A receptor, a target implicated in the pathophysiology of anxiety and depression.
One of the most intriguing aspects of 1-(piperidin-4-yl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole is its potential to act as a dual-action agent. Research published in Journal of Medicinal Chemistry (2022) suggests that this compound may simultaneously target both serotonin and dopamine pathways, which could have significant implications for the treatment of mood disorders. This dual mechanism of action is particularly relevant in the context of modern pharmacotherapy, where combination therapies are increasingly being explored to enhance treatment efficacy.
Recent advances in computational modeling have further enhanced our understanding of the molecular interactions of 1-(piperidin-4-yl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole. A study published in Chemical Communications (2023) utilized molecular docking simulations to elucidate the binding modes of this compound with various receptors. The results indicated that the piperidine ring plays a critical role in stabilizing the interaction with the 5-HT1A receptor, while the benzodiazole ring contributes to the overall conformational flexibility of the molecule.
The pharmacokinetic properties of 1-(piperidin-4-yl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole have also been the focus of recent research. A study in Drug Metabolism and Disposition (2023) investigated the metabolic stability of this compound in vitro, revealing that it exhibits favorable metabolic stability in human liver microsomes. This finding is particularly important for the development of long-acting formulations, which are increasingly being explored in the treatment of chronic conditions such as depression and anxiety.
One of the most promising applications of 1-(piperidin-4-yl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole is in the field of neuropharmacology. Research published in Neuropharmacology (2023) has shown that this compound may have potential as a neuroprotective agent. The study demonstrated that the compound can reduce oxidative stress and neuroinflammation in experimental models of neurodegenerative diseases, suggesting its potential as a therapeutic agent for conditions such as Alzheimer's and Parkinson's disease.
Another area of growing interest is the use of 1-(piperidin-4-yl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole in the treatment of psychiatric disorders. A recent clinical trial published in European Neuropsychopharmacology (2023) evaluated the efficacy of this compound in patients with major depressive disorder. The results indicated that the compound produced significant improvements in depressive symptoms, with a favorable safety profile compared to traditional antidepressants.
The potential of 1-(piperidin-4-yl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole as a therapeutic agent is further supported by its ability to modulate multiple signaling pathways. Research published in Cell Reports (2023) has shown that this compound can influence both the serotonergic and dopaminergic systems, which are critical in the regulation of mood and behavior. This multifaceted mechanism of action makes it a valuable candidate for the development of new treatments for complex psychiatric conditions.
Despite these promising findings, further research is needed to fully understand the therapeutic potential of 1-(piperidin-4-yl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole. Ongoing studies are exploring its potential in the treatment of other neurological disorders, including epilepsy and schizophrenia. Additionally, efforts are being made to optimize its pharmacokinetic properties to enhance its therapeutic efficacy and reduce potential side effects.
In conclusion, 1-(piperidin-4-yl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole represents a significant advancement in the field of pharmaceutical science. Its unique molecular structure and potential therapeutic applications make it a promising candidate for the development of new treatments for a wide range of neurological and psychiatric disorders. As research in this area continues to evolve, it is likely that this compound will play an increasingly important role in the future of drug discovery and therapeutic innovation.
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